molecular formula C18H25N3O4S B2600182 N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide CAS No. 422276-22-0

N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Cat. No. B2600182
CAS RN: 422276-22-0
M. Wt: 379.48
InChI Key: BQHYMTRFWMKKJE-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide, also known as DMEQ-TT, is a synthetic compound that has been developed for its potential use in cancer therapy. It belongs to the class of compounds known as quinazolinones, which have been shown to have anti-cancer properties.

Scientific Research Applications

Antitumor Properties and Apoptosis Induction

Quinazoline derivatives have demonstrated significant antitumor properties, particularly in the context of Ehrlich Ascites Carcinoma (EAC) cells. Research findings highlight the pro-apoptotic activity of novel 4-anilinoquinazoline derivatives, specifically mediated by the up-regulation of the Bax protein and activation of poly (ADP-ribose) phosphatase, leading to apoptosis in EAC cells. These compounds have shown potent activity, exemplified by reductions in body weight, ascites volume, and cell number in vivo, along with increased survivability in mice treated with these compounds. The specific morphological changes and DNA fragmentation associated with apoptosis further validate the anticancer potential of these quinazoline derivatives (Devegowda, Balaji, Prasanna, Ramesh, Swaroop, Jayarama, Siddalingaiah, & Rangappa, 2016).

Antimicrobial Activity

Further research into the quinazoline class, including sulfonamide derivatives, has also revealed promising antimicrobial properties. Synthesis and studies of specific quinazoline-sulfonamides have shown remarkable antibacterial and antifungal activities. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, demonstrating significant inhibitory effects. This indicates the potential of these derivatives in addressing various microbial infections, reinforcing the diverse applicability of quinazoline derivatives in medical research (Patel, Patel, Patel, Shaikh, & Patel, 2010).

Anticonvulsant Activity

Quinazoline derivatives have also been explored for their anticonvulsant activity, showcasing the versatility of this compound class in addressing different neurological conditions. Studies have focused on the synthesis of novel 4-quinazolinone derivatives and their subsequent evaluation for anticonvulsant properties. The incorporation of various amino acids within these derivatives aims to enhance bioavailability and anticonvulsant efficacy, with several compounds exhibiting superior activities compared to standard drugs. This research avenue opens up new possibilities for developing effective anticonvulsant therapies based on quinazoline derivatives (Noureldin, Kothayer, Lashine, Baraka, El-Eraky, & Awdan, 2017).

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-24-16(25-2)12-19-15(22)10-4-3-7-11-21-17(23)13-8-5-6-9-14(13)20-18(21)26/h5-6,8-9,16H,3-4,7,10-12H2,1-2H3,(H,19,22)(H,20,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHYMTRFWMKKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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